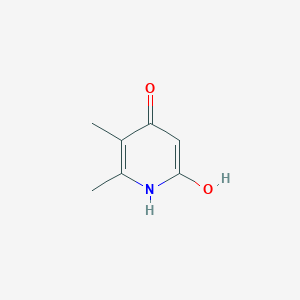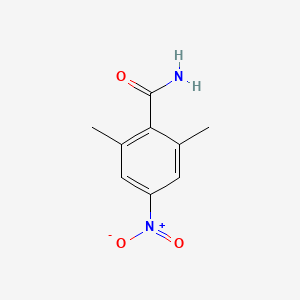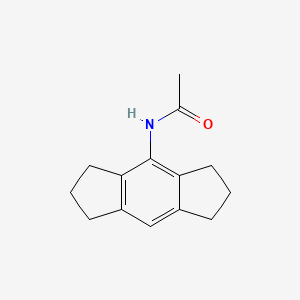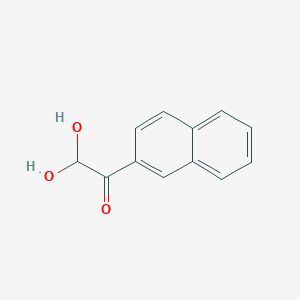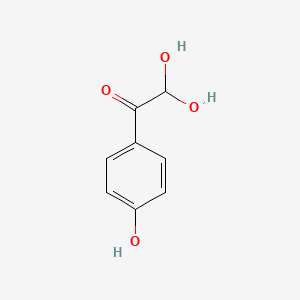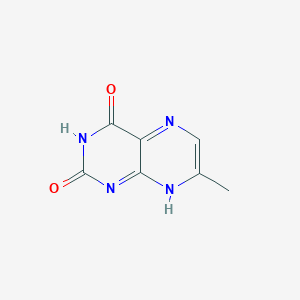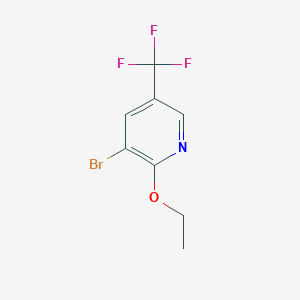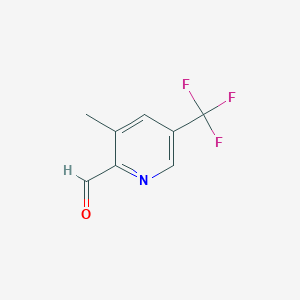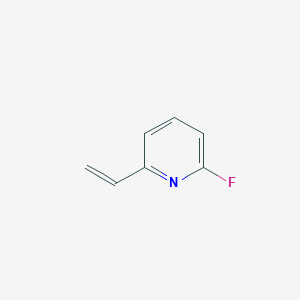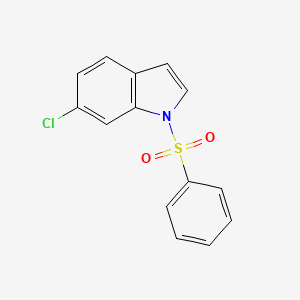
6-Chloro-1-(phenylsulfonyl)-1H-indole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-(phenylsulfonyl)-1H-indole is characterized by the presence of a chlorine atom, a phenylsulfonyl group, and an indole ring . The exact structure can be determined using various spectroscopic techniques, but specific details are not available in the current literature.Applications De Recherche Scientifique
Synthesis of Sulfonamide Derivatives : Janosik et al. (2006) developed a protocol for the synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives. This method allows for the efficient and selective removal of phenylsulfonyl or tosyl groups under mild conditions (Janosik et al., 2006).
Nucleophilic Addition to Indole Core : Gribble et al. (2010) described bis(phenylsulfonyl)-1H-indole as an electron-deficient indole undergoing nucleophilic attack at C-3, resulting in the production of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010).
Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate : Gribble and Conway (1990) synthesized 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, using magnesium monoperphthalate in refluxing acetic acid (Gribble & Conway, 1990).
Crystal Structures and DFT Calculations : Mannes et al. (2017) synthesized new derivatives of 1-(phenylsulfonyl)indole and determined their structures using X-ray crystallography. They also performed density functional theory (DFT) and molecular orbital calculations (Mannes et al., 2017).
Biological Evaluation as 5-HT6R Ligands : Nirogi et al. (2016) designed and synthesized derivatives of 1-(phenylsulfonyl)-1H-indole as ligands for the 5-HT6 receptor, showing potential in the treatment of cognitive disorders (Nirogi et al., 2016).
Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble et al. (2002) prepared 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, an indole-2,3-quinodimethane synthetic analogue, demonstrating its potential for synthesizing C-3 derivatives (Gribble et al., 2002).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-6-chloroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYMLNDUYIJTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333460 | |
| Record name | 6-Chloro-1-phenylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
231295-53-7 | |
| Record name | 6-Chloro-1-phenylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

